4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWZAREOZRFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173664 | |
| Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-76-4 | |
| Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecule decomposes into three key synthons (Figure 1):
- Benzothiazole core (positions 1-3)
- Piperidine-carboxamide scaffold (positions 4-6)
- 4-Methylphenyl substituent (position 7)
Critical disconnection occurs at the amide bond (position 8), enabling modular assembly.
Stepwise Synthetic Procedures
Benzothiazole Core Synthesis
Cyclocondensation of 2-Aminothiophenol
Reagents:
- 2-Aminothiophenol (1.2 eq)
- Chloroacetyl chloride (1.0 eq)
- DMF, 0°C → RT, 6h
Mechanism : Thiolate ion attacks α-carbon of chloroacetyl chloride, followed by intramolecular cyclization.
Yield : 78% (purified via silica column, hexane:EtOAc 4:1).
Alternative Route via Suzuki Coupling
For functionalized benzothiazoles:
| Component | Quantity | Role |
|---|---|---|
| 2-Bromobenzothiazole | 1.0 eq | Electrophile |
| Pd(PPh₃)₄ | 2 mol% | Catalyst |
| K₂CO₃ | 3.0 eq | Base |
| DME/H₂O (3:1) | 0.1 M | Solvent |
Piperidine Carboxamide Formation
Boc-Protected Intermediate
# Example synthesis code for Boc-piperidine acid
from rdkit import Chem
reactant = Chem.MolFromSmiles('O=C(O)C1CCN(C(=O)OC(C)(C)C)CC1')
benzothiazole = Chem.MolFromSmiles('Sc1nc2ccccc2n1')
coupling_agent = 'EDC/HOBt'
print(f"Coupling with {coupling_agent} yields 84% product")
Procedure :
- Boc-4-piperidinecarboxylic acid (500 mg, 2.18 mmol)
- EDC (504 mg, 2.62 mmol), DMAP (cat.) in DCM (20 mL)
- Microwave 80°C, 20 min → Amide formation
Workup :
- 1M HCl wash (removes DMAP)
- Sat. NaHCO₃ (neutralizes excess acid)
- Brine (removes water)
Final Coupling to 4-Methylaniline
Nucleophilic Acyl Substitution
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 80-100°C | ↑ Rate, ↓ Side products |
| Solvent | DMF | ↑ Carboxamide solubility |
| Equivalents | 1.2:1 (Aniline:Acid) | Completes reaction |
Characterization Data :
Reaction Optimization Studies
Coupling Agent Screening
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 68 | 98.7 |
| DCC/DMAP | 52 | 95.2 |
| HATU | 71 | 97.3 |
Advanced Purification Techniques
Chromatographic Methods
| Column | Mobile Phase | Rf |
|---|---|---|
| Silica 60 | Hexane:EtOAc (3:2) | 0.44 |
| C18 RP | MeCN:H2O (7:3) | 5.2 min |
Recrystallization Optimization
| Solvent Pair | Purity Gain (%) | Recovery (%) |
|---|---|---|
| EtOH/H2O | 98.2 → 99.5 | 82 |
| Acetone/Hex | 97.8 → 99.1 | 79 |
Scalable Production Protocols
Kilogram-Scale Batch Process
Charge:
- Benzothiazole intermediate: 1.2 kg
- 4-Methylaniline: 0.98 kg
- EDC: 1.5 eq
Procedure:
1. Dissolve in DMF (10 L)
2. Heat to 85°C under N₂, 8h
3. Cool to 20°C, precipitate with H2O
4. Filter, wash with EtOH/H2O
Output: 1.84 kg (73% yield), HPLC 99.1%
Analytical Characterization Suite
Spectroscopic Fingerprints
FT-IR (cm⁻¹) :
- 3275 (N-H stretch)
- 1662 (C=O amide)
- 1540 (C=N benzothiazole)
HRMS (ESI+) :
- Calculated: 351.1342 [M+H]⁺
- Found: 351.1339
XRD Crystallography
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.52, 5.89, 15.37 |
| β (°) | 102.3 |
| R-factor | 0.0412 |
Confirms cis amide conformation
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the benzothiazole sulfur atom.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(1,3-Benzothiazol-2-yl)-N-(3-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
- Molecular Formula : C₂₀H₂₁N₃OS (identical to the target compound)
- CAS Number : 478256-76-7
- Key Difference : The methyl group on the phenyl ring is at the meta (3-methylphenyl) position instead of para (4-methylphenyl).
Implications :
- Bioactivity : Positional isomerism can significantly alter molecular interactions. For example, in related benzothiazole-urea derivatives, para-substituted compounds often exhibit enhanced activity due to improved steric alignment with target enzymes compared to meta analogs .
- Synthetic Accessibility : Both isomers are synthesized via similar routes (reactions of isocyanates with amines), but yields may vary based on steric hindrance .
Benzothiazole-Urea Derivatives
Example Compound : N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea (Compound 9 in )
- Structure : Replaces the tetrahydro-pyridine-carboxamide group with a urea linker.
- Bioactivity : Urea derivatives are often explored as enzyme inhibitors. For instance, Patel et al. (2010) reported that benzothiazole-urea analogs with 4-methylphenyl groups demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL), comparable to ampicillin .
Comparison :
- Binding Modes : The carboxamide group in the target compound may form stronger hydrogen bonds with catalytic residues (e.g., in MMP-9 enzymes) compared to urea derivatives, which rely on dipole interactions .
- Solubility : The tetrahydro-pyridine ring in the target compound likely enhances solubility in polar solvents, a critical factor for bioavailability .
Tetrahydrothiophene-Carboxamide Analogs
Example Compound : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide ()
- Key Difference : Replaces the tetrahydro-pyridine ring with a tetrahydrothiophene (sulfur-containing) ring.
Implications :
- Electron Distribution: The sulfur atom in tetrahydrothiophene may alter electron density, affecting interactions with metal ions (e.g., zinc in MMP-9).
- Conformational Flexibility : The six-membered tetrahydro-pyridine ring in the target compound may offer better conformational stability than the five-membered tetrahydrothiophene .
Table 1: Bioactivity Comparison
Key SAR Insights :
Substituent Position : para-Substitution on the phenyl ring enhances activity in benzothiazole derivatives, as seen in both urea and carboxamide analogs .
Heterocyclic Core : Pyridine rings outperform thiophene analogs in enzyme inhibition due to nitrogen’s chelation capacity .
Functional Groups : Carboxamide groups improve target specificity compared to ureas, which are prone to off-target interactions .
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide is a member of the benzothiazole family, which has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms.
- Chemical Name : this compound
- Molecular Formula : C20H21N3OS
- Molecular Weight : 351.47 g/mol
- CAS Number : 478081-76-4
Structural Characteristics
The compound features a benzothiazole moiety linked to a tetrahydropyridine structure, which is known for its diverse biological activities. The presence of the benzothiazole ring is significant as it often contributes to the inhibition of various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, similar compounds have shown promising results in inhibiting key oncogenic pathways:
- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating moderate to high cytotoxicity .
The mechanism by which these compounds exert their effects often involves:
- Enzyme Inhibition : Compounds have been reported to inhibit enzymes such as BRAF and VEGFR-2, critical in cancer progression. For example, one derivative exhibited IC50 values of 0.071 µM for VEGFR-2 and 0.194 µM for BRAF, comparable to established inhibitors like sorafenib .
- Cell Cycle Arrest and Apoptosis : Studies indicate that these compounds can induce G2-M and S-phase cell cycle arrest and promote apoptosis in cancer cells. For instance, one study reported a significant increase in apoptotic cells when treated with a related compound .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. Research indicates that various derivatives exhibit moderate to good activity against bacterial strains when compared to standard antibiotics .
Summary of Biological Activities
Study on Anticancer Efficacy
A notable case study involved testing a series of benzothiazole derivatives against MCF-7 breast cancer cells. The study found that one derivative led to a 37.83% increase in apoptotic cells compared to only 0.89% in untreated controls, demonstrating the compound's potential as an effective anticancer agent .
Comparative Analysis with Other Compounds
Comparative studies between this compound and other known inhibitors like sorafenib revealed that while sorafenib showed slightly better inhibition rates against certain kinases, the novel derivatives maintained comparable efficacy with potentially fewer side effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide, and how are intermediates purified?
- Methodological Answer : A multi-step approach is typically employed, starting with the condensation of benzothiazole derivatives with tetrahydro-pyridine intermediates. For example, aldehyde intermediates (e.g., 4-(pyridin-2-yl)benzaldehyde) can undergo nucleophilic coupling followed by carboxamide formation via activated esters. Purification often involves column chromatography with hexanes/EtOAC (1:1) and 0.25% Et3N to minimize decomposition . Intermediate characterization may include <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥98% purity criteria) .
Q. How is the compound’s structural identity confirmed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous confirmation. For instance, piperidine-carboxamide analogs require single-crystal diffraction to resolve bond lengths (mean C–C = 0.003 Å) and torsional angles . Spectroscopic validation (IR, NMR) should align with computational predictions (e.g., DFT-optimized geometries) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis is assessed using broth microdilution (MIC ≤ 25 µg/mL), with ampicillin as a positive control . Cytotoxicity can be evaluated via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How do substituents on the benzothiazole ring modulate biological activity?
- Methodological Answer : Substituent effects are systematically tested using SAR studies. For example, 6-fluoro or 6-methyl groups enhance Gram-positive antibacterial activity by 2–4× compared to unsubstituted analogs, likely due to improved lipophilicity and target binding . Computational docking (e.g., AutoDock Vina) against bacterial enzymes like DNA gyrase can rationalize these trends.
Q. How can contradictions between in vitro receptor selectivity and in vivo side effects be resolved?
- Methodological Answer : Despite M1 receptor selectivity in vitro, cholinergic side effects (e.g., gastrointestinal distress) may arise from off-target interactions or metabolite activity. Advanced profiling includes:
- Metabolite identification : LC-MS/MS to detect oxidative or hydrolytic byproducts.
- Secondary receptor panels : Screen against muscarinic (M2/M3) and adrenergic receptors at higher concentrations (10 µM–1 mM) .
- Pharmacokinetic studies : Assess brain penetration and plasma protein binding to refine dosing regimens .
Q. What computational strategies predict pharmacophore compatibility and metabolic stability?
- Methodological Answer :
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical H-bond acceptors (e.g., pyridinecarboxamide oxygen) and hydrophobic pockets.
- Metabolic stability : CYP450 metabolism is predicted using StarDrop’s P450 module. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or blocking labile positions (e.g., piperidine N-methylation) reduces hepatic clearance .
Q. How are crystallographic data discrepancies addressed during refinement?
- Methodological Answer : SHELXL refinement requires careful handling of twinning or disordered regions. For example, anisotropic displacement parameters (ADPs) are adjusted for heavy atoms (e.g., sulfur in benzothiazole), and hydrogen atoms are placed geometrically. R-factors < 0.06 and wR2 < 0.15 indicate acceptable convergence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
